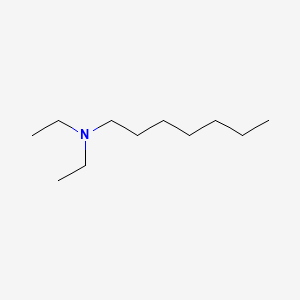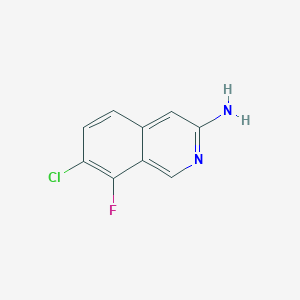![molecular formula C20H14N2O2 B8755945 5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione CAS No. 5862-38-4](/img/structure/B8755945.png)
5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione is a chemical compound known for its vibrant color properties and stability. It is part of the quinacridone family, which is widely used in various industrial applications, particularly as pigments in paints, inks, and plastics due to their excellent lightfastness and weather resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione typically involves the reduction of quinacridone derivatives. One common method includes the use of sodium dithionite as a reducing agent in an alkaline medium. The reaction is carried out under reflux conditions to ensure complete reduction .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to achieve the desired quality for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized back to its quinacridone form using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium dithionite, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted quinacridone derivatives, which can be tailored for specific applications in pigments and dyes .
Scientific Research Applications
5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological staining and imaging due to its fluorescent properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research, due to its ability to intercalate with DNA.
Industry: Widely used as a pigment in paints, inks, and plastics due to its stability and vibrant color.
Mechanism of Action
The mechanism by which 5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione exerts its effects involves its ability to intercalate with DNA. This intercalation disrupts the DNA structure, inhibiting the replication and transcription processes, which is particularly useful in cancer research. The compound targets the DNA double helix, inserting itself between the base pairs and causing structural distortions .
Comparison with Similar Compounds
Similar Compounds
Quinacridone: Known for its use as a pigment with excellent lightfastness and weather resistance.
5,12-Dihydroquino[2,3-b]acridine-7,14-dione: Another derivative with similar properties but different substitution patterns.
Pigment Violet 19: A well-known pigment in the quinacridone family with similar applications.
Uniqueness
5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione stands out due to its specific reduction state, which imparts unique properties such as enhanced solubility and different reactivity compared to its fully oxidized counterparts. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Properties
CAS No. |
5862-38-4 |
|---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C20H14N2O2/c23-19-11-5-1-3-7-15(11)21-17-10-14-18(9-13(17)19)22-16-8-4-2-6-12(16)20(14)24/h1-8H,9-10H2,(H,21,23)(H,22,24) |
InChI Key |
SNDAOXYSCAWUFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC3=C1NC4=CC=CC=C4C3=O)NC5=CC=CC=C5C2=O |
physical_description |
Other Solid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
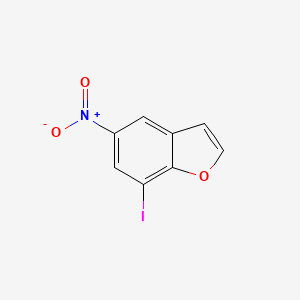
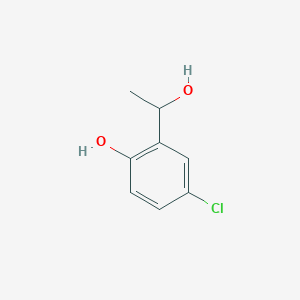
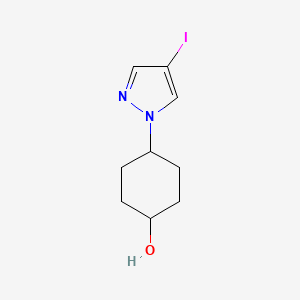
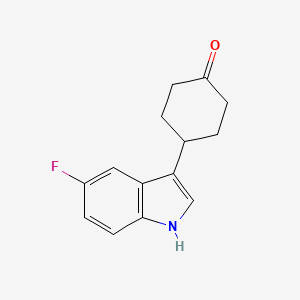
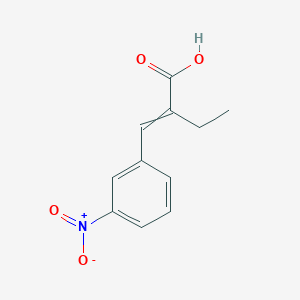
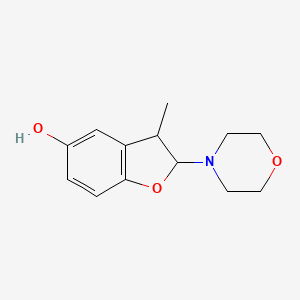
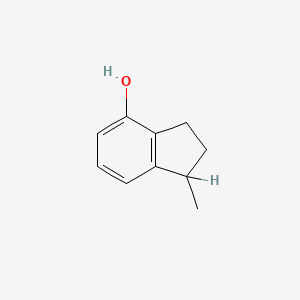
![3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B8755910.png)
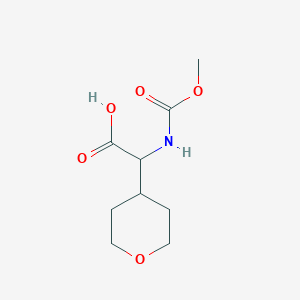
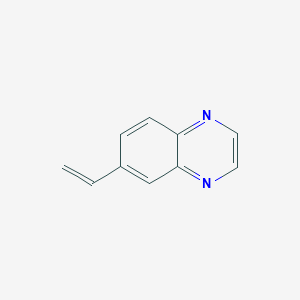
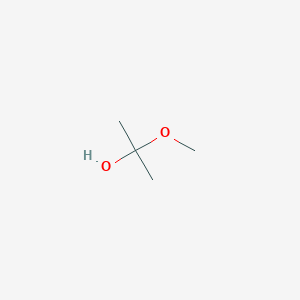
![5-(Bromomethyl)-2-methylbenzo[d]oxazole](/img/structure/B8755954.png)
